N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes a pyridazine ring, a phenyl group with a methylsulfanyl substituent, and an isobutyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Isobutyl Group: The isobutyl group is typically added through an alkylation reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide could be investigated for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The phenyl and pyridazine rings may facilitate binding to proteins or enzymes, potentially inhibiting or modulating their activity. The methylsulfanyl group could also play a role in its biological activity by affecting the compound’s overall polarity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide: Unique due to its specific substituents and potential biological activity.
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]butyramide: Similar structure but with a butyramide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)10-18-16(21)11-20-17(22)9-8-15(19-20)13-4-6-14(23-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,18,21) |
InChI Key |
AHJRDUJHWOUXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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